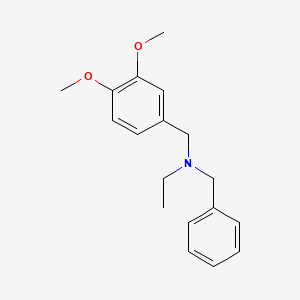
1-(2,5-dimethylphenyl)-4-(3-phenoxybenzyl)piperazine
Übersicht
Beschreibung
1-(2,5-dimethylphenyl)-4-(3-phenoxybenzyl)piperazine is a compound that belongs to the class of piperazine derivatives. It is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1-(2,5-dimethylphenyl)-4-(3-phenoxybenzyl)piperazine has been studied for its potential therapeutic applications. It has been shown to have antipsychotic, antidepressant, and anxiolytic effects in animal models. It has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
Wirkmechanismus
The exact mechanism of action of 1-(2,5-dimethylphenyl)-4-(3-phenoxybenzyl)piperazine is not fully understood. However, it has been suggested that the compound acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. It may also modulate the activity of other neurotransmitter systems, such as the noradrenergic and cholinergic systems.
Biochemical and physiological effects:
1-(2,5-dimethylphenyl)-4-(3-phenoxybenzyl)piperazine has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. It has also been shown to decrease the levels of acetylcholine and norepinephrine in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2,5-dimethylphenyl)-4-(3-phenoxybenzyl)piperazine in lab experiments include its high purity and yield, as well as its potential therapeutic applications. However, limitations include the lack of understanding of its exact mechanism of action and the need for further research to fully understand its therapeutic potential.
Zukünftige Richtungen
For research on 1-(2,5-dimethylphenyl)-4-(3-phenoxybenzyl)piperazine include further studies on its mechanism of action, as well as its potential use in the treatment of other neurological and psychiatric disorders. Additionally, research on the pharmacokinetics and pharmacodynamics of the compound is needed to fully understand its therapeutic potential. Finally, the development of new synthesis methods and analogs of 1-(2,5-dimethylphenyl)-4-(3-phenoxybenzyl)piperazine may lead to the discovery of more potent and selective compounds with improved therapeutic profiles.
Conclusion:
In conclusion, 1-(2,5-dimethylphenyl)-4-(3-phenoxybenzyl)piperazine is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-(2,5-dimethylphenyl)-4-(3-phenoxybenzyl)piperazine have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of this compound and to develop new and improved analogs for the treatment of neurological and psychiatric disorders.
Eigenschaften
IUPAC Name |
1-(2,5-dimethylphenyl)-4-[(3-phenoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O/c1-20-11-12-21(2)25(17-20)27-15-13-26(14-16-27)19-22-7-6-10-24(18-22)28-23-8-4-3-5-9-23/h3-12,17-18H,13-16,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEYIXYQKUKTIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)-4-(3-phenoxybenzyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-bromo-3-phenyl-2-propen-1-yl)(propyl)amino]ethanol](/img/structure/B3851108.png)

![5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}-N-(tetrahydro-3-furanyl)benzamide](/img/structure/B3851118.png)
![1-(2-methyl-3-phenyl-2-propen-1-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3851120.png)

![1-[(2-methoxy-1-naphthyl)methyl]-3-piperidinecarboxamide](/img/structure/B3851145.png)

![1-[3-(2-furyl)-2-propen-1-yl]-4-methylpiperazine](/img/structure/B3851170.png)



amino]ethanol](/img/structure/B3851211.png)

![1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxamide](/img/structure/B3851223.png)